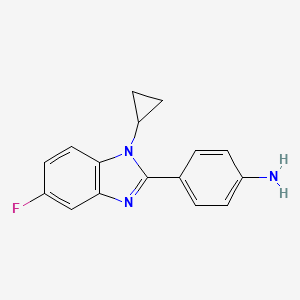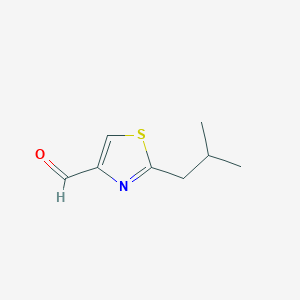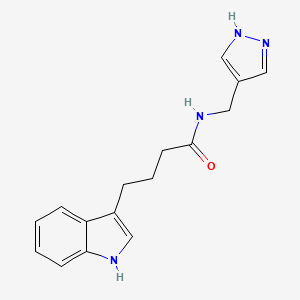
N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide
Overview
Description
N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide is a compound that features a pyrazole ring and an indole moiety connected by a butanamide linker. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The indole structure is also significant in pharmaceuticals due to its presence in many natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide can be achieved through various synthetic routes. One common method involves the condensation of 1H-pyrazole-4-carboxaldehyde with 1H-indole-3-butyric acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include using automated reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or indole rings.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted pyrazole or indole derivatives.
Scientific Research Applications
N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide involves its interaction with specific molecular targets. The pyrazole ring can act as a hydrogen bond donor and acceptor, facilitating binding to enzymes or receptors. The indole moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-(1H-pyrazol-4-ylmethyl)-, methyl ester
- N-(1-Methyl-1H-pyrazol-4-yl)methylcyclopropanamine dihydrochloride
Uniqueness
N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide is unique due to its combination of a pyrazole ring and an indole moiety, which imparts distinct biological activities and chemical reactivity. This combination is not commonly found in other similar compounds, making it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
4-(1H-indol-3-yl)-N-(1H-pyrazol-4-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(18-8-12-9-19-20-10-12)7-3-4-13-11-17-15-6-2-1-5-14(13)15/h1-2,5-6,9-11,17H,3-4,7-8H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYLHFKYCWRXSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NCC3=CNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501236251 | |
| Record name | N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501236251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179674-79-3 | |
| Record name | N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1179674-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1H-Pyrazol-4-ylmethyl)-1H-indole-3-butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501236251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


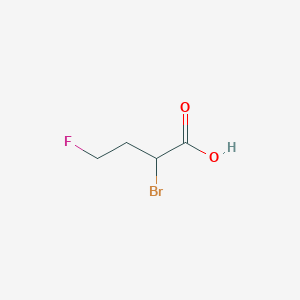
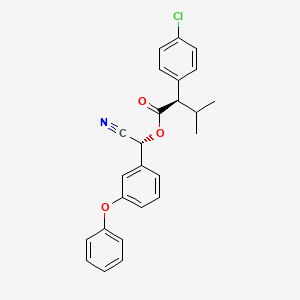
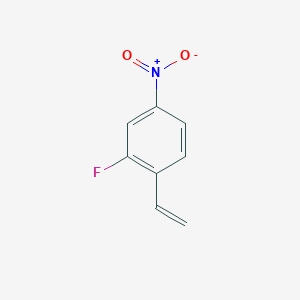
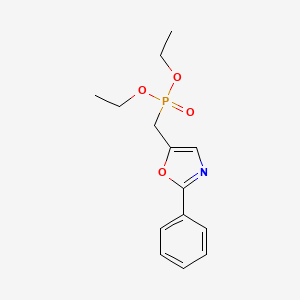
![rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans](/img/structure/B6615830.png)
![8-methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B6615833.png)
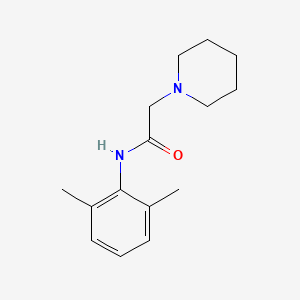
![{[1-(1-benzofuran-2-yl)ethylidene]amino}urea](/img/structure/B6615867.png)
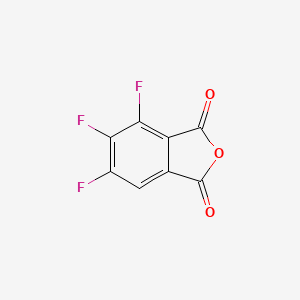
![3-[(3-Pyridinyl)methylene]indolin-2-one](/img/structure/B6615875.png)
![1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethan-1-ol](/img/structure/B6615879.png)
